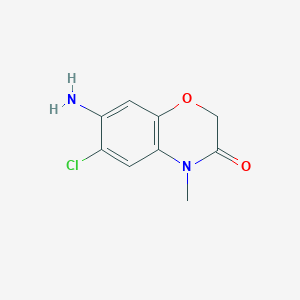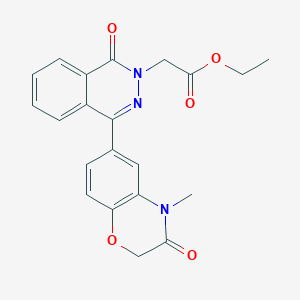![molecular formula C11H13N3OS2 B304721 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for a wide range of research studies. In
Scientific Research Applications
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide has several potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of several types of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, studies have shown that it can inhibit the activity of several enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide has several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its potent antitumor activity. It has also been shown to have anti-inflammatory and antioxidant properties, which make it an ideal candidate for studying the effects of oxidative stress and inflammation on cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and tissues.
Future Directions
There are several future directions for research on 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of research is in the development of new cancer treatments that are based on this compound. Another area of research is in the study of the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Synthesis Methods
The synthesis method for 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide involves several steps. The first step is the synthesis of 2-amino-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole, which is then reacted with 2-bromo-2-methylpropanamide to produce the final product. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
properties
Product Name |
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
|---|---|
Molecular Formula |
C11H13N3OS2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C11H13N3OS2/c1-7(2)10(15)12-11-14-13-9(17-11)6-8-4-3-5-16-8/h3-5,7H,6H2,1-2H3,(H,12,14,15) |
InChI Key |
AJSDWSCSLCTGKJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=CS2 |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)




![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)

![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
